Dihydroartemisinin

描述

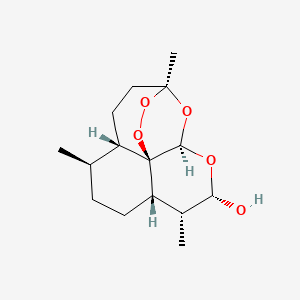

The exact mass of the compound (1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antiprotozoals -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C15H24O5 |

|---|---|

分子量 |

284.35 g/mol |

IUPAC 名称 |

(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14+,15-/m1/s1 |

InChI 键 |

BJDCWCLMFKKGEE-CMDXXVQNSA-N |

手性 SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)O)C |

规范 SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |

同义词 |

3alpha-hydroxydeoxydihydroartemisinin 8alpha-hydroxydeoxyartemisinin 9alpha-hydroxydeoxyartemisinin artemisinin, dihydro- dihydroartemisinin dihydroartemisinine dihydroqinghaosu dihydroquinghaosu dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10beta,12alpha,12aR*))-isomer quinghaosu, dihydro- |

产品来源 |

United States |

Foundational & Exploratory

Dihydroartemisinin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is the active metabolite of all artemisinin-based compounds and a potent antimalarial agent in its own right.[1] Its unique 1,2,4-trioxane ring is central to its mechanism of action. Beyond its well-established role in combating malaria, a growing body of research highlights its potential as an anticancer, anti-inflammatory, and antiviral agent.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound, with a focus on its underlying signaling pathways. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is a sesquiterpene lactone characterized by an endoperoxide bridge, which is crucial for its biological activity.[3] It is derived from the reduction of the lactone group of artemisinin to a lactol (a hemiacetal).[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol | [1] |

| CAS Number | 71939-50-9 | [1][4] |

| Molecular Formula | C₁₅H₂₄O₅ | [1][4][5] |

| Molecular Weight | 284.35 g/mol | [4][5] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 153 °C (decomposes) | [4] |

| Solubility | Insoluble in water (<0.1 g/L); Soluble in acetone and ethanol. | [1][2] |

| Purity (Typical) | ≥ 98% (HPLC) | [4] |

Mechanism of Action

Antimalarial Activity

The primary mechanism of antimalarial action for this compound involves the cleavage of its endoperoxide bridge, a reaction catalyzed by ferrous iron (Fe²⁺) derived from the digestion of heme by the malaria parasite within infected red blood cells.[1][3] This cleavage generates highly reactive oxygen species (ROS) and carbon-centered free radicals. These radicals then alkylate and damage a wide array of parasite proteins and other biological macromolecules, leading to oxidative stress and ultimately, parasite death.[1][3]

Figure 1. Antimalarial Mechanism of this compound.

Anticancer Activity

This compound has demonstrated significant anticancer properties, which are also linked to its ability to generate ROS in the presence of high intracellular iron levels often found in cancer cells.[6] Beyond this, DHA modulates a complex network of signaling pathways critical for cancer cell proliferation, survival, metastasis, and angiogenesis.

Key Signaling Pathways Modulated by this compound in Cancer:

-

Inhibition of mTOR Signaling: this compound has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[7] This inhibition disrupts downstream processes such as cell proliferation and survival.[7]

-

Suppression of NF-κB Pathway: DHA can suppress the activity of nuclear factor-kappaB (NF-κB), a key regulator of inflammation and cell survival, thereby promoting apoptosis in cancer cells.[8]

-

Modulation of MAPK Pathways: The effects of DHA on mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are cell-type specific.[8] In some cancer cells, DHA inhibits ERK and JNK phosphorylation, while in others, it can activate JNK/SAPK signaling, leading to apoptosis.[8]

-

Inhibition of PI3K/Akt Pathway: this compound has been observed to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[6]

Figure 2. Major Signaling Pathways Modulated by this compound in Cancer.

Experimental Protocols

Synthesis of this compound from Artemisinin

Principle: The lactone group of artemisinin is selectively reduced to a lactol (this compound) using a mild reducing agent, sodium borohydride (NaBH₄), in an alcoholic solvent at a controlled low temperature.[1][9]

Materials:

-

Artemisinin

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄), granular

-

Ethyl acetate

-

Acetic acid (30% in methanol)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Suspend artemisinin in methanol in a round-bottom flask. The concentration can be varied, for example, starting with 6.6 g of artemisinin in 40 mL of methanol.[10]

-

Cool the suspension in an ice bath to between 0 and 5°C with continuous stirring.[9]

-

Gradually add sodium borohydride in small portions over a period of 30 minutes.[10] The molar ratio of artemisinin to NaBH₄ can be tested, for instance, starting with a 1:2 ratio.[9]

-

After the addition is complete, continue to stir the reaction mixture vigorously for another hour at 0-5°C.[10]

-

Monitor the reaction progress using TLC until the artemisinin spot disappears.[10]

-

Once the reaction is complete, neutralize the mixture to a pH of 5-6 by carefully adding a 30% acetic acid solution in methanol. This step quenches the excess NaBH₄.[10]

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a white residue.[10]

-

Extract the this compound from the residue by washing it multiple times with ethyl acetate.[10]

-

Combine the ethyl acetate extracts and evaporate the solvent to yield the crude this compound product as a white, crystalline powder.[10] A yield of approximately 95% can be achieved.[10]

Figure 3. Workflow for the Synthesis of this compound.

Quantification of this compound

Principle: this compound, being a peroxide, liberates iodine from potassium iodide in an acidic medium. The amount of liberated iodine, which is stoichiometric to the amount of DHA, is then titrated with a standardized sodium thiosulphate solution using starch as an indicator.[5][7]

Materials:

-

This compound sample (bulk powder or tablets)

-

Absolute ethanol

-

Potassium iodide (KI) solution (e.g., 8 g/L)

-

Sulphuric acid (e.g., 0.5 M)

-

Standardized sodium thiosulphate (Na₂S₂O₃) solution (e.g., 0.05 M)

-

Starch indicator solution (1%)

-

Iodine flask (100 mL)

-

Burette

Procedure:

-

Accurately weigh about 60 mg of the this compound sample and transfer it to a 100 mL iodine flask.[5]

-

Dissolve the sample completely in 20 mL of absolute ethanol by shaking.[5]

-

Add 2.5 mL of potassium iodide solution, followed by 2.5 mL of sulphuric acid to acidify the mixture.[5]

-

Stopper the flask, shake the mixture, and place it in a dark place for 30 minutes, swirling gently at 5-minute intervals.[5]

-

Titrate the liberated iodine with the standardized 0.05 M sodium thiosulphate solution until the solution becomes a pale straw color.

-

Add a few drops of starch indicator. The solution will turn blue-black.

-

Continue the titration dropwise with sodium thiosulphate until the blue color is completely discharged.

-

Record the volume of sodium thiosulphate used. The reaction stoichiometry is 1:1 between this compound and iodine.[5][7]

Principle: This method is based on the reaction of this compound with hydroxylamine hydrochloride in an alkaline medium, which opens the lactone ring. The resulting hydroxamic acid derivative forms a colored complex with ferric chloride, which can be quantified by measuring its absorbance at a specific wavelength.[1][11]

Materials:

-

This compound standard and sample solutions (in ethanol)

-

Hydroxylamine hydrochloride solution (e.g., 0.2 M)

-

Sodium hydroxide solution (e.g., 1 M)

-

Ferric chloride solution

-

Absolute ethanol

-

Volumetric flasks (10 mL)

-

Water bath

-

UV-Vis Spectrophotometer

Procedure:

-

Pipette different aliquots (e.g., 0.5-5.0 mL) of a standard 100 µg/mL this compound solution into a series of 10 mL volumetric flasks.[1]

-

Adjust the volume in each flask to 5 mL with absolute ethanol.[1]

-

Add 2 mL of 0.2 M hydroxylamine hydrochloride to each flask and swirl to mix.[1]

-

Add 2 mL of 1 M sodium hydroxide, mix well, and place the flasks in a boiling water bath for 15 minutes.[1]

-

Remove the flasks from the water bath and allow them to cool to room temperature.

-

Add ferric chloride solution to develop the color and make up the volume to 10 mL with distilled water.

-

Measure the absorbance of the resulting wine-red complex at the wavelength of maximum absorbance (λmax), which is approximately 525 nm.[1][11]

-

Prepare a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.

Principle: HPLC separates this compound from other components in a sample based on its partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection is typically performed using a UV detector.

Chromatographic Conditions (Example):

-

Column: Octadecylsilane bonded silica (C18), e.g., 100mm x 4.6mm, 3 µm particle size.[12]

-

Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v).[12]

-

Flow Rate: 0.6 mL/min.[12]

-

Detection Wavelength: 216 nm.[12]

-

Injection Volume: 20 µL.[12]

Procedure:

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by dilution.

-

Sample Preparation: For tablets, weigh and finely powder the tablets. Extract a known amount of the powder with the mobile phase, sonicate to dissolve, and filter through a 0.45 µm membrane filter. For plasma samples, a solid-phase extraction (SPE) or liquid-liquid extraction is typically required to remove proteins and interfering substances.[10]

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.

Conclusion

This compound remains a cornerstone of antimalarial therapy and is a molecule of increasing interest for its therapeutic potential in other diseases, notably cancer. Its efficacy is rooted in its unique endoperoxide-containing chemical structure. A thorough understanding of its physicochemical properties, mechanism of action, and the signaling pathways it modulates is essential for the development of new therapeutic strategies. The experimental protocols provided herein offer a foundation for researchers to further explore the synthesis, analysis, and biological activities of this versatile compound.

References

- 1. bepls.com [bepls.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. nijophasr.net [nijophasr.net]

- 5. nijophasr.net [nijophasr.net]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. cellbiopharm.com [cellbiopharm.com]

- 10. researchgate.net [researchgate.net]

- 11. CN103760265A - High performance liquid chromatography determination method of this compound content - Google Patents [patents.google.com]

- 12. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroartemisinin: A Technical Guide to its Antimalarial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), the active metabolite of all clinically used artemisinin derivatives, remains a cornerstone of antimalarial therapy. Its potent and rapid parasiticidal activity against Plasmodium falciparum is primarily attributed to its unique 1,2,4-trioxane heterocycle, commonly known as the endoperoxide bridge. The prevailing mechanism of action involves a sophisticated, multi-pronged assault on the parasite, initiated by a specific activation process within the infected red blood cell. This guide provides an in-depth technical overview of the core mechanisms, detailing the activation pathway, the generation of cytotoxic radicals, the promiscuous targeting of parasite biomolecules, and the key downstream cellular consequences that culminate in parasite death. It summarizes quantitative data, outlines key experimental methodologies, and provides visual representations of the critical pathways and workflows.

Core Mechanism: Heme-Mediated Activation and Radical Generation

The antimalarial action of DHA is not direct but requires activation into a cytotoxic form. This process is intrinsically linked to the parasite's biology, specifically its catabolism of host hemoglobin.

The Role of Heme Iron

During its intraerythrocytic life stages, the malaria parasite resides within a digestive vacuole where it degrades vast quantities of host hemoglobin to acquire essential amino acids.[1][2] This process liberates large amounts of ferrous heme (Fe²⁺-protoporphyrin IX), a molecule that is toxic to the parasite and subsequently sequestered into an inert crystalline form called hemozoin.[3] However, a sufficient pool of reactive heme is available to act as the primary activator of DHA.[1][3]

The core hypothesis, supported by extensive evidence, posits that the Fe²⁺ within heme catalyzes the reductive cleavage of DHA's endoperoxide bridge.[1][3][4][5] This reaction is a critical initiating step, transforming the relatively stable pro-drug into highly reactive and damaging radical species.[3][4] The primary product is a carbon-centered radical that becomes the principal agent of molecular damage.[3]

References

- 1. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

Dihydroartemisinin Endoperoxide Bridge Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), the active metabolite of all artemisinin compounds, exerts its potent therapeutic effects, particularly against malaria and cancer, through the activation of its unique 1,2,4-trioxane ring, specifically the endoperoxide bridge. This activation is a critical event, leading to the generation of cytotoxic radical species. This technical guide provides an in-depth exploration of the core mechanisms governing the cleavage of the endoperoxide bridge in DHA. It consolidates current understanding of the activation process, details key experimental methodologies, presents available quantitative data, and visualizes the subsequent signaling cascades.

Introduction

Artemisinin and its derivatives are a class of drugs that have revolutionized the treatment of malaria and are showing significant promise as anti-cancer agents.[1] The pharmacophore responsible for their biological activity is the endoperoxide bridge within the 1,2,4-trioxane heterocycle. This compound (DHA) is the principal active metabolite of these compounds and is itself used as a therapeutic agent.[1] The activation of the endoperoxide bridge is the initiating step in its mechanism of action, leading to the production of reactive oxygen species (ROS) and carbon-centered radicals that induce cellular damage and trigger programmed cell death.[2][3] Understanding the intricacies of this activation process is paramount for the rational design of new, more effective derivatives and for optimizing therapeutic strategies.

This guide will systematically dissect the activation of the DHA endoperoxide bridge, focusing on the central role of iron, the nature of the radical intermediates, and the downstream cellular consequences.

The Central Role of Iron in Endoperoxide Bridge Activation

The activation of the endoperoxide bridge in DHA is widely accepted to be initiated by iron, specifically ferrous iron (Fe²⁺).[4] This is particularly relevant in the context of malaria, as the parasite degrades hemoglobin in red blood cells, leading to a high concentration of heme and free iron.[3] Similarly, cancer cells often exhibit an increased iron uptake to support their rapid proliferation, rendering them more susceptible to DHA's effects.

The interaction between Fe²⁺ and the endoperoxide bridge is thought to proceed via a reductive scission mechanism. The Fe²⁺ ion donates an electron to one of the peroxide oxygens, leading to the cleavage of the O-O bond. This initial step generates an oxygen-centered radical.

Heme vs. Non-Heme Iron

A subject of ongoing research and debate is the relative contribution of heme-bound iron versus non-heme "free" iron in the activation process. Both forms of iron have been shown to activate artemisinins. Some studies suggest that heme is the primary activator within the malaria parasite, while others provide evidence for the significant role of the intracellular labile iron pool.

Generation of Radical Species

The initial iron-mediated cleavage of the endoperoxide bridge sets off a cascade of radical reactions.

Oxygen-Centered Radicals

The immediate product of the Fe²⁺-mediated reduction is an oxygen-centered radical. This species is highly reactive and transient.

Carbon-Centered Radicals

The initially formed oxygen-centered radical can undergo intramolecular rearrangement, leading to the formation of more stable carbon-centered radicals.[4] Evidence for the formation of both primary and secondary carbon-centered radicals has been obtained through techniques like electron paramagnetic resonance (EPR) spin trapping.[5] These carbon-centered radicals are considered the principal mediators of DHA's cytotoxic effects, capable of alkylating a wide range of biological macromolecules, including proteins and heme.[6]

Downstream Signaling Pathways

The generation of ROS and carbon-centered radicals by activated DHA triggers a complex network of intracellular signaling pathways, ultimately leading to cell death. The primary modes of cell death induced by DHA are apoptosis and ferroptosis.

Apoptosis Induction

DHA has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Key signaling pathways implicated in DHA-induced apoptosis include:

-

p38/MAPK Pathway: Activation of the p38 mitogen-activated protein kinase (MAPK) pathway is a common response to oxidative stress and has been linked to DHA-induced apoptosis.[7]

-

Wnt/β-Catenin Pathway: DHA can inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer and plays a role in cell proliferation and survival.[7]

-

Hedgehog Signaling Pathway: Inhibition of the Hedgehog pathway, another critical developmental pathway often dysregulated in cancer, has been demonstrated to be a mechanism of DHA's anti-tumor activity.[8]

Oxidative Stress and Ferroptosis

The massive generation of ROS overwhelms the cell's antioxidant defenses, leading to a state of severe oxidative stress. This results in lipid peroxidation, protein damage, and DNA strand breaks. Furthermore, DHA has been shown to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This is linked to the inhibition of glutathione peroxidase 4 (GPX4), a key enzyme involved in the detoxification of lipid peroxides. The Nrf2/HO-1 pathway, a major regulator of the antioxidant response, is also modulated by DHA.[9]

Data Presentation

Table 1: Kinetic Data for Artemisinin Degradation

| Compound | Reactant | Solvent System | Reaction Order | Rate Constant (k) | Reference |

| Artemisinin | Ferrous Sulphate | Aqueous Acetonitrile | Second | 18 M⁻¹ h⁻¹ | [10] |

Note: Specific kinetic data for this compound is limited in the reviewed literature.

Table 2: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |

| SW 948 | Colon Cancer | ~30 | 48 | [11] |

| SW 948 | Colon Cancer | ~50 | 24 | [11] |

| T24 | Bladder Cancer | Concentration-dependent increase in apoptosis | 48 | [12] |

Note: IC₅₀ values are highly dependent on the cell line and experimental conditions.

Experimental Protocols

Synthesis of this compound from Artemisinin

Principle: This protocol describes the reduction of the lactone moiety of artemisinin to a lactol (this compound) using sodium borohydride (NaBH₄).

Materials:

-

Artemisinin

-

Methanol (CH₃OH)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid

-

Cold deionized water

Procedure: [13]

-

Suspend artemisinin (e.g., 2 g, 7.08 mmol) in methanol in a round-bottom flask.

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

Add NaBH₄ (e.g., 0.40 g, 10.62 mmol) portion-wise over a period of 20 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 3 hours at the same temperature.

-

Neutralize the reaction mixture with glacial acetic acid while still maintaining the temperature at 0-5 °C.

-

Concentrate the mixture by evaporating most of the methanol under reduced pressure.

-

Dilute the residue with cold water (e.g., 100 mL) and stir for 15 minutes at room temperature to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with cold water (e.g., 3 x 100 mL), and dry under vacuum.

Synthesis of Deoxy-dihydroartemisinin

Principle: This protocol involves the chemical reduction of this compound to remove the peroxide bridge, yielding deoxy-dihydroartemisinin.

Materials: [14]

-

This compound

-

Zinc pellets

-

Dilute hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

Procedure: [14]

-

Dissolve pure this compound in a suitable solvent.

-

Chemically reduce the solution using hydrogen gas generated in situ from the reaction of zinc pellets with dilute hydrochloric acid.

-

After the reaction is complete, extract the organic phase with chloroform.

-

Evaporate the chloroform to obtain the deoxy-dihydroartemisinin product.

Determination of Cytotoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Adherent or suspension cells

-

Complete cell culture medium

-

This compound (DHA)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

ELISA plate reader

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare a series of dilutions of DHA in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of DHA. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Carefully remove the supernatant and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using an ELISA plate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of DHA that inhibits 50% of cell growth).

LC-MS/MS for Quantification of this compound and its Metabolites

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used to quantify DHA and its metabolites in biological matrices such as plasma. The compounds are first separated by liquid chromatography and then detected and quantified by mass spectrometry.

Materials: [19][20][21][22][23]

-

Plasma samples

-

Acetonitrile (ACN)

-

Formic acid

-

Ammonium acetate

-

Internal standard (e.g., artemisinin or a stable isotope-labeled DHA)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase column

Procedure (General Outline): [19][20][21][22][23]

-

Sample Preparation (Protein Precipitation):

-

To a small volume of plasma (e.g., 50-100 µL), add the internal standard.

-

Add ice-cold acetonitrile (typically 2-3 volumes) to precipitate the proteins.

-

Vortex and centrifuge the samples.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Inject a small volume of the supernatant onto a C18 column.

-

Use a mobile phase gradient of water and acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) for detection. This provides high selectivity.

-

Monitor the specific precursor-to-product ion transitions for DHA, its metabolites, and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the analytes.

-

Quantify the analytes in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Activation cascade of this compound.

Caption: Key signaling pathways in DHA-induced apoptosis.

Experimental Workflows

Caption: Workflow for MTT cytotoxicity assay.

Caption: Workflow for LC-MS/MS quantification of DHA.

Conclusion

The activation of the endoperoxide bridge in this compound is a complex yet elegant process that underpins its remarkable therapeutic efficacy. The iron-catalyzed generation of cytotoxic carbon-centered radicals initiates a cascade of events, leading to profound oxidative stress and the induction of programmed cell death pathways in pathogenic organisms and cancer cells. While significant progress has been made in elucidating these mechanisms, further research is warranted to precisely quantify the kinetics and yields of radical formation and to fully map the intricate signaling networks involved. A deeper understanding of these fundamental processes will undoubtedly pave the way for the development of the next generation of endoperoxide-based therapeutics with enhanced potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Artemisinin dimer anti-cancer activity correlates with heme-catalyzed ROS generation and ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the structures of radicals formed in the reaction of antimalarial drug artemisinin with ferrous ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of this compound in mitigating radiation‐induced lung injury: Inhibition of ferroptosis through Nrf2/HO‐1 pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics of iron-mediated artemisinin degradation: effect of solvent composition and iron salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characteristics and Antiplasmodial studies of the deoxy and disulphide Derivatives of this compound - Chemisty Research Journal [chemrj.org]

- 15. scielo.br [scielo.br]

- 16. scielo.br [scielo.br]

- 17. texaschildrens.org [texaschildrens.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites this compound and this compound glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A simple sensitive UFLC-MS/MS method for the simultaneous quantification of artesunate, this compound and quercetin in rat plasma and its applica ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07707C [pubs.rsc.org]

- 22. cellbiopharm.com [cellbiopharm.com]

- 23. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma this compound | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

The Iron-Dependent Parasiticidal Action of Dihydroartemisinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroartemisinin (DHA), the active metabolite of all artemisinin compounds, remains a cornerstone of antimalarial therapy. Its potent and rapid parasiticidal activity is critically dependent on the presence of intracellular iron, particularly in the form of heme, within the Plasmodium parasite. This technical guide provides an in-depth exploration of the pivotal role of iron in the mechanism of action of DHA, detailing the biochemical pathways, downstream cellular consequences, and the experimental methodologies used to elucidate these processes. A key focus is the iron-catalyzed cleavage of DHA's endoperoxide bridge, which unleashes a torrent of reactive oxygen species (ROS) and carbon-centered radicals, inducing overwhelming oxidative stress and culminating in parasite death through mechanisms including ferroptosis. This document aims to be a comprehensive resource for researchers engaged in antimalarial drug development and the study of parasite biochemistry.

The Central Role of Iron in this compound Activation

The parasiticidal efficacy of this compound is intrinsically linked to its unique 1,2,4-trioxane heterocycle, which contains an endoperoxide bridge. This bridge is the warhead of the molecule, and its activation is a critical first step in a cascade of cytotoxic events.

Iron-Mediated Cleavage of the Endoperoxide Bridge

The prevailing mechanism of DHA activation involves a Fenton-type reaction where ferrous iron (Fe²⁺), primarily from heme, catalyzes the cleavage of the endoperoxide bridge.[1][2][3] The parasite's intraerythrocytic stages are particularly susceptible as they degrade large amounts of host hemoglobin, releasing substantial quantities of heme.[4] While free ferrous iron can also activate DHA, heme has been shown to be a more efficient activator. The reaction is initiated by the transfer of an electron from Fe²⁺ to the peroxide, leading to the formation of an oxygen-centered radical. This highly reactive intermediate then undergoes rearrangement to form a more stable carbon-centered radical, which is the primary alkylating agent responsible for the drug's promiscuous targeting of parasite macromolecules.[4]

dot

Caption: Iron-dependent activation of this compound.

The Consequences of Activation: Oxidative Stress and Macromolecular Damage

The generation of carbon-centered radicals and reactive oxygen species (ROS) upon DHA activation unleashes a multi-pronged assault on the parasite.[5][6] These highly reactive species indiscriminately damage a wide array of vital biomolecules, including proteins, lipids, and nucleic acids, leading to widespread cellular dysfunction and death.[7]

-

Protein Alkylation: The carbon-centered radicals covalently bind to parasite proteins, leading to their inactivation and aggregation. This proteotoxicity disrupts essential cellular processes.

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This compromises membrane integrity, leading to loss of ionic gradients and eventual cell lysis.

-

Nucleic Acid Damage: While less emphasized, ROS can also induce damage to the parasite's DNA, contributing to its demise.

This compound and Ferroptosis: An Iron-Dependent Death Pathway

Recent evidence strongly suggests that DHA induces a form of programmed cell death known as ferroptosis in malaria parasites.[1][8] Ferroptosis is an iron-dependent process characterized by the overwhelming accumulation of lipid peroxides.

Key Features of DHA-Induced Ferroptosis

-

Iron Dependency: The process is critically dependent on the availability of labile iron, which is abundant in the parasite.

-

Lipid Peroxidation: Extensive lipid peroxidation is a hallmark of ferroptosis and a direct consequence of the ROS generated by activated DHA.

-

Inhibition by Iron Chelators: The parasiticidal activity of DHA can be antagonized by iron chelators like deferoxamine (DFO), which sequester iron and prevent the activation of the endoperoxide bridge.[1]

-

Inhibition by Lipophilic Antioxidants: Ferroptosis inhibitors that scavenge lipid peroxides can also reduce DHA's efficacy.

dot

References

- 1. malariaworld.org [malariaworld.org]

- 2. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 8. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Dihydroartemisinin from Artemisinin: A Technical Guide

An In-depth Examination of the Chemical Transformation of a Key Antimalarial Compound

This technical guide provides a comprehensive overview of the synthesis of dihydroartemisinin (DHA) from its precursor, artemisinin. This compound is the active metabolite of all artemisinin compounds and serves as a crucial intermediate in the preparation of other artemisinin-derived antimalarial drugs[1]. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Introduction

Artemisinin, a sesquiterpene lactone containing a unique endoperoxide bridge, is a potent antimalarial agent[2]. Its conversion to this compound, a lactol, is a critical step in the synthesis of more soluble and potent derivatives such as artesunate, artemether, and arteether[2][3]. The synthesis involves the selective reduction of the lactone group of artemisinin. This transformation is notable because lactones are typically resistant to reduction by mild hydride agents under standard conditions, yet this specific conversion proceeds with high efficiency[1].

Chemical Transformation

The core of the synthesis is the reduction of the lactone functional group in artemisinin to a hemiacetal (lactol) in this compound. This is typically achieved using a mild reducing agent, most commonly sodium borohydride (NaBH₄).

Caption: Chemical reduction of artemisinin to this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound from artemisinin. Two primary methods are presented: a standard batch synthesis and a continuous flow synthesis approach.

Batch Synthesis Protocol

This method is a widely used and well-established procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Artemisinin

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

30% Acetic acid in Methanol

-

Ethyl acetate (EtOAc)

Procedure:

-

Suspend artemisinin in methanol in a round-bottom flask.

-

Cool the suspension to 0–5 °C in an ice bath[4].

-

Slowly add sodium borohydride to the stirred suspension in small portions over a period of 30 minutes[4].

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until all the artemisinin is consumed (approximately 30 minutes)[4].

-

Neutralize the reaction mixture to a pH of 5–6 by adding a solution of 30% acetic acid in methanol[4].

-

Remove the solvent under reduced pressure.

-

Extract the resulting white residue multiple times with ethyl acetate[4].

-

Combine the ethyl acetate extracts, filter, and evaporate the solvent to yield this compound as a white crystalline powder[4].

Continuous Flow Synthesis

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, higher yields, and enhanced safety[5].

System Setup:

-

A continuous flow reactor system equipped with pumps, a reactor coil, and a back-pressure regulator.

Reagents and Solutions:

-

A solution of artemisinin in a suitable solvent (e.g., toluene with a co-solvent).

-

A solution of a reducing agent. While sodium borohydride can be used, its low solubility in common organic solvents presents a challenge. Alternative, more soluble but also more expensive reducing agents like lithium triethylborohydride have been employed in flow systems[6].

General Procedure:

-

Pump the artemisinin solution and the reducing agent solution into a T-mixer to initiate the reaction.

-

Pass the reaction mixture through a heated or cooled reactor coil with a defined residence time to ensure complete conversion.

-

The output from the reactor can be directly coupled with downstream processing modules for continuous workup and purification[6].

Quantitative Data

The efficiency of the synthesis of this compound from artemisinin is consistently high, as demonstrated by the following data.

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference(s) |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Borohydride (NaBH₄) or Lithium triethylborohydride | [1],[6] |

| Solvent | Methanol (MeOH) | Toluene/Co-solvent | [4],[6] |

| Temperature | 0–5 °C | Higher temperatures possible | [4], |

| Reaction Time | ~1 hour | Minutes (residence time) | [4],[6] |

| Yield | >90% | High conversion and yield | ,[5] |

Reaction Mechanism and Signaling Pathway

The conversion of artemisinin to this compound is a nucleophilic addition of a hydride ion to the carbonyl carbon of the lactone.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From artemisinin to new artemisinin antimalarials: biosynthesis, extraction, old and new derivatives, stereochemistry and medicinal chemistry requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. pure.mpg.de [pure.mpg.de]

Dihydroartemisinin: A Technical Guide to its Anticancer Properties and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its promising anticancer activities. This technical guide provides an in-depth overview of the multifaceted mechanisms through which DHA exerts its oncostatic effects. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the molecular pathways, experimental validation, and quantitative data associated with DHA's anticancer properties. This document summarizes key findings on DHA's ability to induce apoptosis, trigger cell cycle arrest, inhibit angiogenesis and metastasis, and induce ferroptosis. Detailed experimental protocols for investigating these effects are provided, alongside visualized signaling pathways to facilitate a deeper understanding of its mode of action.

Introduction

Cancer remains a formidable challenge to global health, necessitating the exploration of novel therapeutic agents with high efficacy and minimal toxicity. This compound (DHA), an active metabolite of artemisinin derivatives, has emerged as a promising candidate in cancer therapy.[1][2] Beyond its well-established antimalarial effects, a growing body of evidence demonstrates its potent cytotoxicity against a wide array of cancer cell types.[2] DHA's anticancer activity is attributed to its ability to induce various forms of cell death and inhibit key processes in tumor progression, including proliferation, angiogenesis, and metastasis.[1][3] This guide delves into the core anticancer properties of DHA, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Mechanisms of Anticancer Activity

DHA's anticancer effects are pleiotropic, targeting multiple signaling pathways and cellular processes critical for tumor growth and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. DHA has been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key events in DHA-induced apoptosis include the activation of caspases, particularly caspase-3 and caspase-9, and the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[5][6] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the apoptotic cascade.[4]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. DHA can halt the progression of the cell cycle, primarily at the G1 and G2/M phases, thereby inhibiting cancer cell division.[3][7][8] This is often associated with the downregulation of key cell cycle regulators such as cyclin D1 and proliferating cell nuclear antigen (PCNA).[3] In colorectal cancer cells, DHA has been shown to cause G2 arrest.[7] In A549 lung cancer cells, DHA treatment leads to G1 phase arrest.[3]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. DHA exhibits potent anti-angiogenic properties by inhibiting endothelial cell migration and tube formation.[9][10] It has been shown to downregulate the expression of key angiogenic factors such as vascular endothelial growth factor (VEGF) and its receptor, VEGFR2.[11] The anti-angiogenic effects of DHA can be investigated using in vivo models like the chicken chorioallantoic membrane (CAM) assay.[9][10][12][13][14]

Inhibition of Metastasis

Metastasis is the primary cause of cancer-related mortality. DHA can suppress cancer cell migration and invasion, key steps in the metastatic cascade.[15][16][17] This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell invasion.[15]

Induction of Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[18][19] DHA has been shown to induce ferroptosis in several cancer types, including head and neck carcinoma and leukemia.[18][20] This is often mediated by the inhibition of glutathione peroxidase 4 (GPX4), a key enzyme involved in the detoxification of lipid peroxides.[21] The induction of ferroptosis by DHA can be confirmed by measuring intracellular ROS levels, lipid peroxidation, and the expression of ferroptosis-related proteins.[20][21]

Key Signaling Pathways Modulated by this compound

DHA exerts its anticancer effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by DHA.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. DHA has been shown to inhibit this pathway, leading to decreased cancer cell viability.

Caption: DHA inhibits the PI3K/AKT/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is involved in inflammation, immunity, and cell survival. Its aberrant activation is common in many cancers. DHA can suppress NF-κB activation, leading to the downregulation of its target genes involved in cell proliferation and survival.

Caption: DHA suppresses the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway plays a critical role in cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival. DHA has been shown to inhibit this pathway.

Caption: DHA inhibits the JAK/STAT signaling pathway.

Quantitative Data Summary

The following tables summarize the 50% inhibitory concentration (IC50) values of DHA in various cancer cell lines and provide details on in vivo study dosages.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Colorectal Cancer | SW1116 | 63.79 ± 9.57 | 24 | [22] |

| Colorectal Cancer | SW480 | 65.19 ± 5.89 | 24 | [22] |

| Colorectal Cancer | SW620 | 15.08 ± 1.70 | 24 | [22] |

| Colorectal Cancer | DLD-1 | 38.46 ± 4.15 | 24 | [22] |

| Colorectal Cancer | HCT116 | 25.33 ± 2.11 | 24 | [22] |

| Colorectal Cancer | COLO205 | 20.78 ± 2.54 | 24 | [22] |

| Lung Cancer | PC9 | 19.68 | 48 | [1] |

| Lung Cancer | NCI-H1975 | 7.08 | 48 | [1] |

| Liver Cancer | Hep3B | 29.4 | 24 | [1] |

| Liver Cancer | Huh7 | 32.1 | 24 | [1] |

| Liver Cancer | PLC/PRF/5 | 22.4 | 24 | [1] |

| Liver Cancer | HepG2 | 40.2 | 24 | [1] |

| Breast Cancer | MCF-7 | 20.2 | 72 | [23] |

| Ovarian Cancer | Hey | ~40 | 72 | [24][25] |

| Ovarian Cancer | IGROV-1 | ~40 | 72 | [24][25] |

| Ovarian Cancer | A2780 | 0.86 (DHA-melphalan hybrid) | 48 | [26] |

| Ovarian Cancer | OVCAR3 | 0.83 (DHA-melphalan hybrid) | 48 | [26] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Cancer Model | Mouse Strain | DHA Dosage | Treatment Duration | Outcome | Reference |

| Ovarian Cancer | KpB mice | 15 mg/kg, daily | 4 weeks | Significant inhibition of tumor volume and weight | [24][25][27] |

| Neuroblastoma | Syngeneic A/J mice | 12.3–14.6 g/d (human equivalent) | Prophylactic | Complete blockage of tumor formation | [2] |

| Ovarian Cancer PDX | - | 3.9% (w/w of fat) in diet | - | Reduction in tumor growth, increased necrosis, improved survival | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of DHA.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (DHA) stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO for MTT)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of DHA (e.g., 0, 10, 20, 30, 50, 100 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the control group and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

DHA-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the desired concentrations of DHA for the specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[4][6][28]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.

-

Materials:

-

DHA-treated and control cells

-

Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

-

Cold 70% ethanol

-

Flow cytometer

-

-

Procedure:

-

Treat cells with various concentrations of DHA for the desired duration.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).[3][7]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[3][29]

-

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the migratory and invasive potential of cancer cells.

-

Materials:

-

Transwell inserts with porous membranes (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

For invasion assay: Matrigel or other basement membrane matrix

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

-

-

Procedure:

-

For the invasion assay, coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.[16]

-

Seed cancer cells (pre-starved in serum-free medium) into the upper chamber of the inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Add DHA at the desired concentrations to the upper chamber.

-

Incubate for an appropriate time (e.g., 24-48 hours) to allow for migration/invasion.

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.[17][30][31]

-

Angiogenesis Assay (Chicken Chorioallantoic Membrane - CAM Assay)

This in vivo assay evaluates the pro- or anti-angiogenic effects of a substance.

-

Materials:

-

Fertilized chicken eggs

-

Incubator

-

Sterile filter paper discs or sponges

-

DHA solution

-

Stereomicroscope with a camera

-

-

Procedure:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On embryonic day 3-4, create a small window in the eggshell to expose the CAM.

-

On embryonic day 7-9, place a sterile filter paper disc or sponge soaked with DHA solution (or vehicle control) onto the CAM.[9][10][12][13][14]

-

Seal the window and return the eggs to the incubator for 48-72 hours.

-

After incubation, observe and photograph the blood vessels around the disc under a stereomicroscope.

-

Quantify angiogenesis by counting the number of blood vessel branches or measuring the vessel density.

-

Western Blotting for Signaling Protein Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Materials:

-

DHA-treated and control cell lysates

-

Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-AKT, total AKT, NF-κB, cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cells to extract total protein and determine the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.[32]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[32][33]

-

Measurement of Ferroptosis

This involves assessing key markers of ferroptotic cell death.

-

Materials:

-

DHA-treated and control cells

-

Reagents for measuring lipid ROS (e.g., C11-BODIPY 581/591)

-

Reagents for measuring malondialdehyde (MDA) levels (a marker of lipid peroxidation)

-

Reagents for measuring glutathione (GSH) levels

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Lipid ROS Measurement:

-

Treat cells with DHA.

-

Load the cells with a lipid ROS-sensitive fluorescent probe (e.g., C11-BODIPY).

-

Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.[20]

-

-

MDA Assay:

-

Collect cell lysates after DHA treatment.

-

Perform a colorimetric or fluorometric assay to measure MDA levels according to the manufacturer's instructions.[20]

-

-

GSH Assay:

-

Prepare cell lysates from DHA-treated cells.

-

Use a commercially available kit to measure the levels of reduced glutathione (GSH).[20]

-

-

Conclusion

This compound demonstrates significant promise as an anticancer agent due to its ability to target multiple facets of cancer biology. Its capacity to induce apoptosis and ferroptosis, arrest the cell cycle, and inhibit angiogenesis and metastasis underscores its potential for broad-spectrum antitumor activity. The modulation of key signaling pathways such as PI3K/AKT/mTOR, NF-κB, and JAK/STAT provides a molecular basis for its observed effects. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of DHA in oncology. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for the treatment of various malignancies.

References

- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (DHA) induces caspase-3-dependent apoptosis in human lung adenocarcinoma ASTC-a-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Study of Docosahexaenoic Acid with Different Molecular Forms for Promoting Apoptosis of the 95D Non-Small-Cell Lung Cancer Cells in a PPARγ-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells [mdpi.com]

- 15. Docosahexaenoic acid suppresses breast cancer cell metastasis by targeting matrix-metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DHA inhibits proliferation and induces ferroptosis of leukemia cells through autophagy dependent degradation of ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. e-century.us [e-century.us]

- 25. Docosahexaenoic acid (DHA), an omega-3 fatty acid, inhibits tumor growth and metastatic potential of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Docosahexaenoic acid (DHA) induces apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 31. corning.com [corning.com]

- 32. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 33. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]

Whitepaper: Dihydroartemisinin's Effect on Cancer Cell Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, has emerged as a potent anti-cancer agent with a favorable safety profile.[1][2][3] Initially developed as an antimalarial drug, its efficacy in oncology is now being extensively investigated.[2][4] This document provides a comprehensive technical overview of the molecular mechanisms underlying DHA's anti-tumor activity, focusing on its modulation of core cancer cell signaling pathways. We detail its role in inducing apoptosis, instigating cell cycle arrest, and inhibiting angiogenesis and metastasis. Quantitative data on its cytotoxic effects across various cancer cell lines are presented, alongside detailed protocols for key experimental assays. Visual diagrams of the signaling cascades and experimental workflows are provided to facilitate a deeper understanding of DHA's multifaceted impact on cancer cell biology.

Core Signaling Pathways Modulated by this compound

DHA exerts its anti-neoplastic effects by targeting multiple critical signaling pathways that govern cancer cell proliferation, survival, and dissemination.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating malignant cells. DHA has been shown to induce apoptosis in a wide array of cancer types through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] A primary mechanism involves the generation of reactive oxygen species (ROS) due to the cleavage of DHA's endoperoxide bridge in the presence of intracellular iron.[6]

Key Mechanisms:

-

ROS-Mediated Mitochondrial Pathway: DHA treatment leads to an accumulation of ROS, which in turn decreases the mitochondrial membrane potential.[1] This triggers the release of cytochrome c and apoptotic inducing factor (AIF) from the mitochondria into the cytoplasm.[1] The release of these factors activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[1][2] This process is also characterized by an increased Bax/Bcl-2 ratio, further promoting apoptosis.[1]

-

Death Receptor Pathway: DHA can also initiate apoptosis through the extrinsic pathway by upregulating the expression of death receptors on the cancer cell surface, leading to the activation of caspase-8.[2][5]

-

Endoplasmic Reticulum (ER) Stress: In some cancer cells, such as glioblastoma, DHA induces ER stress, which activates caspase-12, contributing to apoptosis.[2]

-

Inhibition of Survival Pathways: DHA suppresses pro-survival signaling pathways like PI3K/Akt/mTOR and STAT3, which would otherwise inhibit apoptosis.[2][7]

Cell Cycle Arrest

DHA effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/G0 or G2/M phases.[4][8] This prevents cancer cells from replicating their DNA and dividing.

Key Mechanisms:

-

G1/G0 Arrest: In pancreatic cancer cells, DHA causes G0/G1 arrest by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1, cyclin E, CDK2, CDK4, and CDK6, while upregulating cell cycle inhibitors like p21Cip1 and p27Kip1.[8]

-

G2/M Arrest: In esophageal cancer cells, DHA induces G2/M arrest through ROS-mediated autophagy.[9]

-

Targeting CDK1/CCNB1/PLK1: In colorectal cancer, DHA has been found to directly bind to the CDK1/CCNB1 complex, inhibiting the activation of the CDK1/CCNB1/PLK1 signaling axis, which is crucial for cell cycle progression.[4]

-

FOXM1 Regulation: In head and neck carcinoma, DHA-induced cell cycle arrest is mediated through the Forkhead box protein M1 (FOXM1).[10]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[7] DHA exhibits potent anti-angiogenic properties by targeting several key signaling pathways.

Key Mechanisms:

-

HIF-1α/VEGF Pathway: DHA inhibits the phosphorylation of p65, which reduces the activity of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and subsequently decreases the expression of Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis.[2][7]

-

PI3K/Akt/mTOR Pathway: DHA suppresses the PI3K/Akt/mTOR signaling cascade, which is known to promote VEGF secretion through HIF-1α-dependent mechanisms.[7] By inhibiting this pathway, DHA reduces the expression of key angiogenic factors including VEGFR2 and CD31.[7]

-

VEGFR1 Upregulation: DHA can also inhibit angiogenesis by increasing the expression of VEFGR1, which acts as a decoy receptor, preventing VEGF from binding to its active receptor, VEFGR2.[2]

Suppression of Metastasis and Invasion

Metastasis is the primary cause of cancer-related mortality. DHA has demonstrated the ability to inhibit the invasion and metastasis of cancer cells.[2][11]

Key Mechanisms:

-

Inhibition of EMT: DHA can reverse the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells gain migratory and invasive properties. It achieves this by inhibiting the TGF-β/Smad signaling pathway, which is a key regulator of EMT.[2][12]

-

Downregulation of MMPs: DHA reduces the production and secretion of Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9.[2][3] These enzymes are responsible for degrading the extracellular matrix, allowing cancer cells to invade surrounding tissues.

-

PKC/MAPK and NF-κB/AP-1 Inhibition: DHA has been shown to suppress tumor cell invasion by inhibiting PKCα/Raf/MAPKs and the downstream NF-κB and AP-1 transcription factors, which regulate MMP expression.[3]

-

Hedgehog Pathway Inhibition: In epithelial ovarian cancer, DHA inhibits cell migration and invasion by suppressing the Hedgehog (Hh) signaling pathway, specifically by decreasing the expression of Smo and GLI1.[13]

Quantitative Data Presentation

The cytotoxic efficacy of DHA is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and the duration of exposure.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | Incubation Time | IC50 (µM) | Reference |

| Breast Cancer | MCF-7 | 24h | 129.1 | [9][14] |

| Breast Cancer | MDA-MB-231 | 24h | 62.95 | [9][14] |

| Colorectal Cancer | HCT116 | 48h | 21.45 | [4] |

| Colorectal Cancer | DLD-1 | 24h | 15.08 ± 1.70 | [15] |

| Colorectal Cancer | SW620 | 24h | 38.46 ± 4.15 | [15] |

| Liver Cancer | HepG2 | 24h | 40.2 | [9] |

| Liver Cancer | Hep3B | 24h | 29.4 | [9] |

| Liver Cancer | Huh7 | 24h | 32.1 | [9] |

| Lung Cancer | NCI-H1975 | 48h | 7.08 | [9] |

| Lung Cancer | PC9 | 48h | 19.68 | [9] |

| Ovarian Cancer | A2780 | 48h | ~10-20 | [5] |

| Ovarian Cancer | OVCAR-3 | 48h | ~5-10 | [5] |

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of DHA's effects on cancer cells.

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[16]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 2 × 10^6 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[17]

-

Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of DHA. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS) to each well.[18][19]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.[17][18] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[19]

-

Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[18]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protein Expression - Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insight into how DHA affects the expression and phosphorylation status of proteins within signaling pathways.[20]

Protocol:

-

Cell Lysis: After treating cells with DHA for the desired time, wash them twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[20][21]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[21]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-p-Akt, anti-β-actin) overnight at 4°C with gentle agitation.[21]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[21][22]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane.[20]

-

Imaging and Analysis: Capture the chemiluminescent signal using a CCD imager or X-ray film.[20] Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.[22]

Apoptosis and Cell Cycle Analysis - Flow Cytometry

Flow cytometry is a powerful technique to rapidly analyze large populations of cells, making it ideal for quantifying apoptosis and determining cell cycle distribution.[23][24][25]

Protocol for Apoptosis (Annexin V/PI Staining):

-

Cell Preparation: Culture and treat cells with DHA as described previously. Harvest both adherent and floating cells.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[26]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer within 1 hour.[26] The results will distinguish between four populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Protocol for Cell Cycle Analysis:

-

Cell Preparation: Harvest DHA-treated cells as described above.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate overnight or longer at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives